molecular formula C22H22BrN5O B11334265 6-[4-(4-bromobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-4-amine

6-[4-(4-bromobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-4-amine

Cat. No.: B11334265
M. Wt: 452.3 g/mol
InChI Key: ZSMYJMPCVOOVMA-UHFFFAOYSA-N
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Description

6-[4-(4-bromobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-4-amine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a bromobenzoyl group

Preparation Methods

The synthesis of 6-[4-(4-bromobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-4-amine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved through a Mannich reaction, where a secondary amine reacts with formaldehyde and a primary amine.

    Introduction of the bromobenzoyl group: This step involves the acylation of the piperazine ring with 4-bromobenzoyl chloride under basic conditions.

    Formation of the pyrimidine ring: This can be synthesized through a cyclization reaction involving appropriate precursors.

    Coupling of the pyrimidine and piperazine rings: This step involves the reaction of the pyrimidine derivative with the piperazine derivative under suitable conditions to form the final compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

6-[4-(4-bromobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.

    Coupling reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Scientific Research Applications

6-[4-(4-bromobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.

    Pharmacology: The compound can be studied for its potential effects on biological systems, including its interaction with specific receptors or enzymes.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound can be used as a tool to study biological processes and pathways.

Mechanism of Action

The mechanism of action of 6-[4-(4-bromobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

6-[4-(4-bromobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-4-amine can be compared with other similar compounds, such as:

    Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.

    Pyrazinamide derivatives: Compounds with similar structural motifs used as anti-tubercular agents.

    Other piperazine derivatives: Compounds with piperazine rings that exhibit various biological activities.

Properties

Molecular Formula

C22H22BrN5O

Molecular Weight

452.3 g/mol

IUPAC Name

(4-bromophenyl)-[4-[6-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C22H22BrN5O/c1-16-2-8-19(9-3-16)26-20-14-21(25-15-24-20)27-10-12-28(13-11-27)22(29)17-4-6-18(23)7-5-17/h2-9,14-15H,10-13H2,1H3,(H,24,25,26)

InChI Key

ZSMYJMPCVOOVMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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